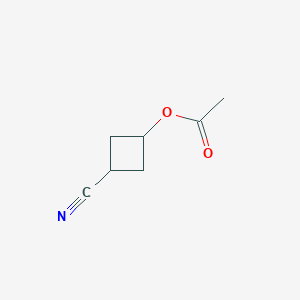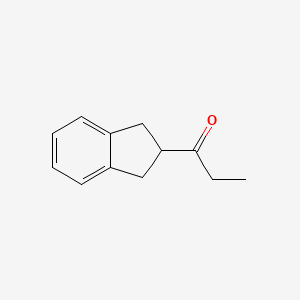
Phosphoranediamine, 1,1-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoranediamine, 1,1-difluoro- is a chemical compound with the molecular formula F₂H₅N₂P. It is known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of two fluorine atoms attached to a phosphoranediamine structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoranediamine, 1,1-difluoro- typically involves the fluorination of phosphoranediamine precursors. One common method is the reaction of diaminophosphorane with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of Phosphoranediamine, 1,1-difluoro- often employs large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphoranediamine, 1,1-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and chemical properties.
Addition Reactions: It can react with multiple bonds, such as alkenes and alkynes, to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphoranediamine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Phosphoranediamine, 1,1-difluoro- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phosphoranediamine, 1,1-difluoro- involves its interaction with molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions. The compound can form stable complexes with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Phosphoranediamine, 1,1’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N’,N’-tetramethyl-)
- 1,1-Difluorocyclopropane derivatives
Uniqueness
Phosphoranediamine, 1,1-difluoro- is unique due to its specific fluorine substitution pattern and the resulting chemical properties. Compared to other similar compounds, it exhibits distinct reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
60448-09-1 |
|---|---|
Molecular Formula |
F2H4N2P+ |
Molecular Weight |
101.016 g/mol |
IUPAC Name |
diamino(difluoro)phosphanium |
InChI |
InChI=1S/F2H4N2P/c1-5(2,3)4/h3-4H2/q+1 |
InChI Key |
LGIIPNZMCQPJPO-UHFFFAOYSA-N |
Canonical SMILES |
N[P+](N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


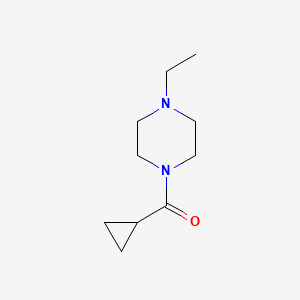
![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
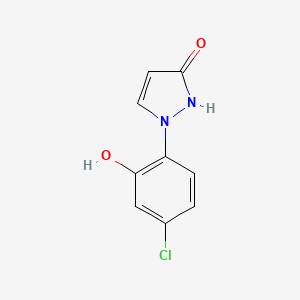
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
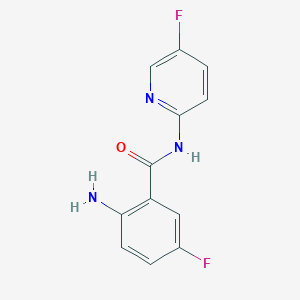
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)
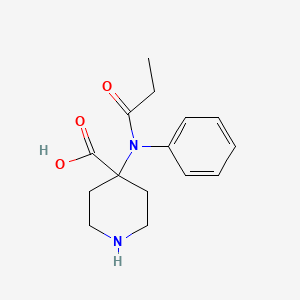
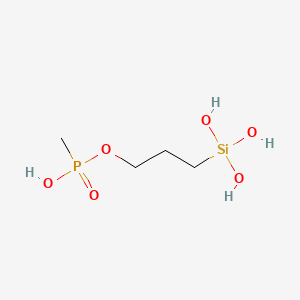

![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
